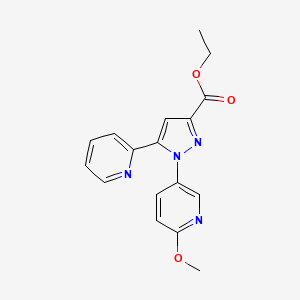
n-Allyl-n-((benzyloxy)carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-n-((benzyloxy)carbonyl)glycine is a compound that belongs to the class of N-acylglycines It is characterized by the presence of an allyl group and a benzyloxycarbonyl group attached to the glycine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Allyl-n-((benzyloxy)carbonyl)glycine can be synthesized through a series of chemical reactions. One common method involves the reaction of glycine with benzyloxycarbonyl chloride to form N-benzyloxycarbonylglycine. This intermediate is then reacted with allyl bromide in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-n-((benzyloxy)carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Free amine.
Substitution: Various substituted allyl derivatives.
Aplicaciones Científicas De Investigación
n-Allyl-n-((benzyloxy)carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of n-Allyl-n-((benzyloxy)carbonyl)glycine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active compound that exerts its effects on the target pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyloxycarbonylglycine: Lacks the allyl group but shares the benzyloxycarbonyl moiety.
N-allylglycine: Contains the allyl group but lacks the benzyloxycarbonyl group.
N-carbobenzoxyglycine: Another name for N-benzyloxycarbonylglycine.
Uniqueness
n-Allyl-n-((benzyloxy)carbonyl)glycine is unique due to the presence of both the allyl and benzyloxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
71931-22-1 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-8-14(9-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) |
Clave InChI |
CNDHJMGLYTXBGV-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-[(phenylamino)methylene]-2-thioxo-](/img/structure/B8636924.png)



![6-chloro-N-isopropylthiazolo[4,5-c]pyridin-2-amine](/img/structure/B8636958.png)




![8-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B8636995.png)
![(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol](/img/structure/B8637000.png)
![3-Chloro-4-phenyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B8637020.png)
